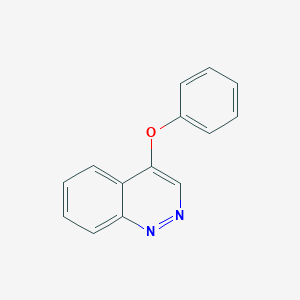
4-Phenoxycinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxycinnoline is a chemical compound that belongs to the class of cinnoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 4-Phenoxycinnoline is not fully understood. However, studies have suggested that it may exert its effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects
4-Phenoxycinnoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C. It has also been found to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, 4-Phenoxycinnoline has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Phenoxycinnoline in lab experiments is its potential applications in medicinal chemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities, which makes it a promising candidate for drug development. However, one of the limitations of using 4-Phenoxycinnoline in lab experiments is its relatively low solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for the study of 4-Phenoxycinnoline. One of the areas of research is the development of more efficient synthesis methods for 4-Phenoxycinnoline. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, more studies are needed to determine the potential applications of 4-Phenoxycinnoline in other fields such as material science and organic synthesis.
Conclusion
In conclusion, 4-Phenoxycinnoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anti-cancer, anti-inflammatory, and anti-bacterial activities. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Phenoxycinnoline have been discussed in this paper. Further research is needed to fully understand the potential applications of 4-Phenoxycinnoline in various fields.
Méthodes De Synthèse
The synthesis of 4-Phenoxycinnoline can be achieved through various methods. One of the most common methods involves the reaction of 4-bromo-2-nitroaniline with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to reduction with zinc and hydrochloric acid to obtain 4-Phenoxycinnoline. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
4-Phenoxycinnoline has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. Studies have shown that 4-Phenoxycinnoline inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Phenoxycinnoline has been shown to have antibacterial activity against various strains of bacteria.
Propriétés
Nom du produit |
4-Phenoxycinnoline |
|---|---|
Formule moléculaire |
C14H10N2O |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
4-phenoxycinnoline |
InChI |
InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-10-15-16-13-9-5-4-8-12(13)14/h1-10H |
Clé InChI |
CMTBUGQJXIZASA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CN=NC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)OC2=CN=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(2-chlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267951.png)
![8-(2-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267952.png)
![8-(4-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267954.png)
![8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267955.png)
![8-(2-fluorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267959.png)
![8-(4-chlorophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267963.png)
![8-(3-hydroxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267964.png)
![8-(4-hydroxy-3-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267965.png)
![methyl 4-[10-(4-methylphenyl)-13-oxo-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-8-yl]benzoate](/img/structure/B267966.png)
![8-(2,4-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267968.png)
![8-(3,4-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267969.png)